Acetyl-DL-phenylglycine

Beschreibung

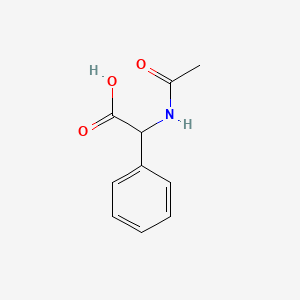

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-acetamido-2-phenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-7(12)11-9(10(13)14)8-5-3-2-4-6-8/h2-6,9H,1H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKDFZMMOLPIWQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70936140 | |

| Record name | [(1-Hydroxyethylidene)amino](phenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70936140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15962-46-6, 29633-99-6 | |

| Record name | N-Acetyl-DL-phenylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15962-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1)-(Acetamido)phenylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015962466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetylphenylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029633996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [(1-Hydroxyethylidene)amino](phenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70936140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-(acetamido)phenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.438 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide to the Physical Properties of Acetyl-DL-phenylglycine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of Acetyl-DL-phenylglycine, a key intermediate in pharmaceutical synthesis. The document details its molecular structure, physicochemical characteristics, and provides standardized experimental protocols for their determination. A generalized synthesis and purification workflow is also presented. This guide is intended to be a valuable resource for researchers and professionals involved in drug discovery, development, and manufacturing.

Physical and Chemical Properties

This compound is a synthetic derivative of the non-proteinogenic amino acid phenylglycine. It is a white to off-white crystalline solid at room temperature.[1] Its stability and solubility in various organic solvents make it a versatile building block in the synthesis of more complex molecules, including analgesics and anti-inflammatory agents.[2]

Quantitative Data Summary

The following table summarizes the key physical properties of this compound compiled from various sources.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₁NO₃ | [1][3][4][5] |

| Molecular Weight | 193.20 g/mol | [1][3][4][5] |

| CAS Number | 15962-46-6 | [1][3][4][5] |

| Appearance | White to almost white powder/crystals | [1] |

| Melting Point | 197.5 - 198.5 °C | [4] |

| Boiling Point | 439.2 °C at 760 mmHg (Predicted) | [5] |

| Density | 1.233 g/cm³ (Predicted) | [5] |

| Solubility | Soluble in methanol | |

| Purity | ≥98% (by HPLC) | [3][4] |

Experimental Protocols

The following sections detail generalized experimental methodologies for the synthesis and characterization of this compound.

Synthesis of this compound

This protocol is adapted from the general method for the N-acetylation of amino acids.

Materials:

-

DL-phenylglycine

-

Acetic anhydride (B1165640)

-

Glacial acetic acid

-

Deionized water

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Round-bottom flask

-

Condenser

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a condenser, suspend DL-phenylglycine in glacial acetic acid.

-

With vigorous stirring, slowly add acetic anhydride to the suspension. The molar ratio of DL-phenylglycine to acetic anhydride should be approximately 1:1.2.[6]

-

Heat the reaction mixture to a temperature between 60-100°C and maintain for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly add deionized water to the reaction mixture to precipitate the N-acetyl-DL-phenylglycine.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the crude product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold deionized water to remove residual acetic acid and other water-soluble impurities.

-

Dry the crude product under vacuum.

Purification by Recrystallization

Materials:

-

Crude this compound

-

Recrystallization solvent (e.g., ethanol (B145695)/water or methanol/ether mixture)

-

Erlenmeyer flasks

-

Hot plate

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Transfer the crude this compound to an Erlenmeyer flask.

-

Add a minimal amount of the chosen recrystallization solvent (e.g., a mixture of ethanol and water).

-

Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered to remove the charcoal.

-

Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed.

-

To maximize the yield, place the flask in an ice bath for at least 30 minutes.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.[7]

Melting Point Determination

Apparatus:

-

Capillary melting point apparatus

-

Melting point capillary tubes (one end sealed)

-

Sample of purified this compound

Procedure:

-

Finely powder a small amount of the dried, purified this compound.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rate of approximately 1-2 °C per minute when approaching the expected melting point.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire sample has melted into a clear liquid (the end of the melting range).

-

The melting point is reported as this range. For a pure compound, this range should be narrow (typically 0.5-1.0 °C).

Solubility Determination (Shake-Flask Method)

Materials:

-

Purified this compound

-

Selected solvent (e.g., water, methanol, ethanol, acetone)

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is necessary to ensure a saturated solution.

-

Seal the vial and place it in a shaking incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the sample for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After agitation, visually confirm the presence of undissolved solid.

-

Separate the undissolved solid from the solution by centrifugation at a high speed.

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Determine the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometric method.

-

Calculate the solubility of the compound in the chosen solvent at the specified temperature, typically expressed in mg/mL or mol/L.

Spectroscopic Data

-

¹H NMR: Expected signals would include a singlet for the acetyl methyl protons, a singlet or doublet for the alpha-proton on the chiral center, multiplets for the aromatic protons of the phenyl group, and a broad singlet for the carboxylic acid proton.

-

¹³C NMR: Expected signals would include a peak for the acetyl methyl carbon, the carbonyl carbon of the acetyl group, the alpha-carbon, the carboxylic acid carbon, and distinct signals for the carbons of the phenyl ring.

-

FTIR: Characteristic absorption bands would be expected for the N-H stretch of the amide, the C=O stretch of the carboxylic acid and the amide, and aromatic C-H and C=C stretches.

-

Mass Spectrometry: The molecular ion peak [M]+ or protonated molecular ion peak [M+H]+ would be expected at m/z corresponding to its molecular weight (193.20).

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the synthesis and purification of this compound.

References

- 1. labproinc.com [labproinc.com]

- 2. chemimpex.com [chemimpex.com]

- 3. scbt.com [scbt.com]

- 4. This compound | 15962-46-6 | INDOFINE Chemical Company [indofinechemical.com]

- 5. N-acetyl-dl-phenylglycine | 15962-46-6 [chemnet.com]

- 6. CN101723772A - Method for preparing N-acetylamino acid - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

Synthesis and Characterization of 2-(Acetylamino)-2-phenylacetic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and characterization of 2-(acetylamino)-2-phenylacetic acid, also known as N-acetyl-DL-phenylglycine. This compound serves as a valuable building block in medicinal chemistry and drug development. This document outlines a reliable synthesis protocol and comprehensive characterization data to support researchers in their scientific endeavors.

Introduction

2-(Acetylamino)-2-phenylacetic acid is a derivative of the non-proteinogenic amino acid phenylglycine. The introduction of an acetyl group to the amine functionality modifies its chemical properties, making it a useful intermediate in the synthesis of more complex molecules, including pharmaceutical agents. Accurate and reproducible synthesis and thorough characterization are paramount for its effective use in research and development.

Synthesis of 2-(Acetylamino)-2-phenylacetic Acid

The synthesis of 2-(acetylamino)-2-phenylacetic acid is typically achieved through the N-acetylation of 2-amino-2-phenylacetic acid (phenylglycine). A common and effective method involves the use of acetic anhydride (B1165640) as the acetylating agent.

Synthesis Workflow

Workflow for the synthesis of 2-(acetylamino)-2-phenylacetic acid.

Experimental Protocol

Materials:

-

2-Amino-2-phenylacetic acid (phenylglycine)

-

Acetic anhydride

-

Glacial acetic acid (optional, as solvent)

-

Water

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-2-phenylacetic acid in a suitable amount of water or a mixture of water and a co-solvent like acetic acid.

-

Cooling: Cool the solution in an ice bath to approximately 0-5 °C with continuous stirring.

-

Acetylation: Slowly add acetic anhydride dropwise to the cooled solution while maintaining the temperature below 10 °C. A molar excess of acetic anhydride is typically used.

-

Reaction: After the addition is complete, allow the reaction mixture to stir in the ice bath for 30 minutes and then let it warm to room temperature. Continue stirring for an additional 2-4 hours to ensure the completion of the reaction.

-

Crystallization: Cool the reaction mixture in an ice bath to induce crystallization of the product. If crystallization is slow, scratching the inside of the flask with a glass rod may be necessary.

-

Isolation: Collect the white crystalline precipitate by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystals with a small amount of ice-cold water to remove any unreacted starting materials and byproducts.

-

Drying: Dry the purified product under vacuum to a constant weight.

Characterization of 2-(Acetylamino)-2-phenylacetic Acid

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following tables summarize the key physical and spectroscopic data for 2-(acetylamino)-2-phenylacetic acid.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₁₀H₁₁NO₃ |

| Molecular Weight | 193.20 g/mol [1][2] |

| Appearance | White crystalline solid |

| Melting Point | 197-201 °C[3] |

| CAS Number | 15962-46-6[3] |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

-

Expected Chemical Shifts (δ) in ppm:

-

Aromatic Protons (C₆H₅): Multiplet in the range of 7.2-7.5 ppm.

-

Methine Proton (CH): A singlet or doublet (depending on solvent and coupling) around 5.5-5.8 ppm.

-

Amide Proton (NH): A broad singlet that can appear in a wide range (typically 7.5-8.5 ppm), and its position is solvent-dependent.

-

Acetyl Protons (CH₃): A sharp singlet around 2.0 ppm.

-

Carboxylic Acid Proton (COOH): A very broad singlet, often not observed or appearing at a very downfield shift (>10 ppm), and its visibility depends on the solvent used.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

-

Expected Chemical Shifts (δ) in ppm:

-

Carboxylic Carbonyl (C=O): In the range of 170-175 ppm.

-

Amide Carbonyl (C=O): In the range of 169-172 ppm.

-

Aromatic Carbons (C₆H₅): Multiple signals between 125-140 ppm.

-

Methine Carbon (CH): Around 55-60 ppm.

-

Acetyl Carbon (CH₃): Around 22-25 ppm.

-

FTIR (Fourier-Transform Infrared) Spectroscopy

-

Expected Characteristic Absorption Bands (cm⁻¹):

-

O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.

-

N-H Stretch (Amide): A moderate to sharp band around 3300-3400 cm⁻¹.

-

C-H Stretch (Aromatic): Weak to medium bands just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Weak to medium bands just below 3000 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700-1725 cm⁻¹.

-

C=O Stretch (Amide I band): A strong, sharp band around 1640-1680 cm⁻¹.

-

N-H Bend (Amide II band): A medium to strong band around 1520-1550 cm⁻¹.

-

C-N Stretch (Amide): A medium band in the fingerprint region.

-

C=C Stretch (Aromatic): Medium to weak bands around 1450-1600 cm⁻¹.

-

Mass Spectrometry (MS)

-

Expected Molecular Ion Peak (M⁺):

-

For the intact molecule, a peak at m/z = 193.07 would be expected, corresponding to the molecular weight.

-

-

Expected Fragmentation Pattern:

-

Loss of the carboxylic acid group (-COOH, 45 Da).

-

Loss of the acetyl group (-COCH₃, 43 Da).

-

Cleavage of the bond between the methine carbon and the phenyl group, leading to fragments corresponding to the phenyl group and the remaining part of the molecule.

-

Characterization Workflow

Workflow for the characterization of 2-(acetylamino)-2-phenylacetic acid.

Conclusion

This technical guide provides a foundational framework for the successful synthesis and comprehensive characterization of 2-(acetylamino)-2-phenylacetic acid. The detailed experimental protocol, coupled with the expected physical and spectroscopic data, offers a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. Adherence to these guidelines will facilitate the production of high-purity material, which is critical for reliable and reproducible downstream applications.

References

An In-Depth Technical Overview of Ac-DL-Phg-OH: Chemical Structure and Nomenclature

For researchers, scientists, and professionals engaged in drug development and peptide chemistry, a precise understanding of the chemical identity of reagents is paramount. This document provides a detailed examination of the chemical structure and the International Union of Pure and Applied Chemistry (IUPAC) name for the compound commonly abbreviated as Ac-DL-Phg-OH.

Synonyms and Identification: Ac-DL-Phg-OH is widely known by several synonyms, including N-Acetyl-DL-phenylglycine and Acetyl-DL-phenylglycine.[1][2][3][4][][6] Its Chemical Abstracts Service (CAS) registry number is 15962-46-6, and it has a molecular formula of C10H11NO3.[1][2][3][4][6][7][8]

IUPAC Name

The formal IUPAC name for Ac-DL-Phg-OH is 2-acetamido-2-phenylacetic acid .[] This name systematically describes the molecule's constituent parts:

-

acetic acid : This indicates the presence of a two-carbon carboxylic acid backbone.

-

2-phenyl : A phenyl group (a benzene (B151609) ring) is attached to the second carbon (the alpha-carbon) of the acetic acid chain.

-

2-acetamido : An acetamido group (-NHCOCH3) is also bonded to the second carbon.

The "DL" in the common abbreviation Ac-DL-Phg-OH signifies that the compound is a racemic mixture, containing equal amounts of both the D and L stereoisomers at the chiral alpha-carbon.

Chemical Structure

The chemical structure of Ac-DL-Phg-OH is characterized by a central alpha-carbon atom bonded to four different functional groups:

-

A hydrogen atom (not explicitly named but implied).

-

A carboxyl group (-COOH).

-

A phenyl group (-C6H5).

-

An N-acetyl group (-NHCOCH3).

The structure can be unambiguously represented by the SMILES notation: CC(=O)NC(C1=CC=CC=C1)C(=O)O.[]

Below is a two-dimensional diagram illustrating the connectivity of the atoms in N-Acetyl-DL-phenylglycine.

Caption: 2D representation of the N-Acetyl-DL-phenylglycine structure.

This foundational understanding of the IUPAC name and chemical structure of Ac-DL-Phg-OH is essential for its correct application in scientific research and development.

References

- 1. 15962-46-6|Ac-DL-Phg-OH|BLD Pharm [bldpharm.com]

- 2. N-acetyl-dl-phenylglycine | 15962-46-6 [chemnet.com]

- 3. scbt.com [scbt.com]

- 4. chemwhat.com [chemwhat.com]

- 6. AC-DL-PHG-OH Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. N-Acetyl-DL-phenylglycine | C10H11NO3 | CID 85935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 001chemical.com [001chemical.com]

Chiral Resolution of Acetyl-DL-Phenylglycine: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the core mechanisms and experimental protocols for the chiral resolution of acetyl-DL-phenylglycine, a critical process in the synthesis of enantiomerically pure pharmaceuticals. This document provides a comprehensive overview of the enzymatic kinetic resolution using penicillin G acylase, an alternative diastereomeric salt formation method, and the crucial subsequent racemization of the undesired enantiomer for process efficiency.

Introduction

Phenylglycine and its derivatives are vital chiral building blocks in the pharmaceutical industry, notably for the synthesis of semi-synthetic β-lactam antibiotics. The biological activity of these drugs is often specific to one enantiomer. Consequently, the efficient separation of racemic mixtures, such as this compound, into its constituent enantiomers is of paramount importance. This guide focuses on the prevalent and highly efficient enzymatic kinetic resolution, offering detailed insights into its mechanism, quantitative data, and experimental procedures.

Enzymatic Kinetic Resolution: The Primary Pathway

The most established and industrially viable method for the chiral resolution of N-acetyl-DL-phenylglycine is through enzymatic kinetic resolution. This process leverages the stereospecificity of certain enzymes to selectively catalyze the hydrolysis of one enantiomer in the racemic mixture, allowing for the separation of the unreacted enantiomer and the hydrolyzed product.

Mechanism of Action: Penicillin G Acylase

The enzyme of choice for this resolution is typically Penicillin G Acylase (PGA), an N-terminal nucleophile (Ntn) hydrolase. PGA exhibits high enantioselectivity, specifically hydrolyzing the L-enantiomer of N-acetylphenylglycine to L-phenylglycine and acetic acid, while leaving the D-enantiomer largely unreacted.

The catalytic mechanism of PGA involves a serine residue at the N-terminus of the β-subunit acting as the primary nucleophile. The proposed mechanism proceeds as follows:

-

Acylation: The hydroxyl group of the N-terminal serine (Ser B1) performs a nucleophilic attack on the carbonyl carbon of the amide bond in N-acetyl-L-phenylglycine. This step is facilitated by a water molecule and other active site residues, such as Asn B241 and Ala B69, which stabilize the tetrahedral intermediate.[1][2] This leads to the formation of a covalent acyl-enzyme intermediate and the release of L-phenylglycine.

-

Deacylation: The acyl-enzyme intermediate is then hydrolyzed by a water molecule, regenerating the free enzyme and releasing acetic acid. This step readies the enzyme for another catalytic cycle.

The enzyme's active site possesses a hydrophobic binding pocket that accommodates the phenyl group of the substrate, contributing to its specificity.[1] The precise stereochemical recognition prevents the D-enantiomer from productively binding in an orientation that allows for catalysis.

Quantitative Data

The efficiency of the enzymatic resolution is evaluated based on conversion rates and the enantiomeric excess (e.e.) of the products. The following table summarizes typical quantitative data obtained under optimized conditions.

| Parameter | Value | Conditions | Reference |

| Substrate | N-acetyl-DL-phenylglycine | - | [3] |

| Enzyme | Immobilized Penicillin G Acylase | - | [3] |

| Optimal pH | 8.5 | - | [3] |

| Optimal Temperature | 50 °C | - | [3] |

| L-enantiomer Hydrolysis | >97% | pH 7.8, 37 °C, 45 min | [3] |

| Enantiomeric Excess (L-Phenylglycine) | >99% | Not Specified | [4] |

| Enantiomeric Excess (N-acetyl-D-phenylglycine) | >95% | Not Specified | [4] |

Experimental Protocols

A general procedure for the N-acetylation of DL-phenylglycine is as follows:

-

Dissolve DL-phenylglycine in water.

-

Add acetic anhydride (B1165640) to the solution while stirring vigorously. The reaction is exothermic.

-

Continue stirring for 15-20 minutes.

-

Cool the solution in an ice bath to induce crystallization of this compound.

-

Collect the crystals by filtration, wash with cold water, and dry.[5]

The following is a generalized protocol for the enzymatic resolution:

-

Prepare a solution of racemic N-acetyl-DL-phenylglycine in a suitable buffer (e.g., phosphate (B84403) buffer) at the optimal pH (around 7.8-8.5).[3]

-

Add immobilized penicillin G acylase to the substrate solution. A typical enzyme loading is around 133 IU per gram of substrate.[3]

-

Maintain the reaction at the optimal temperature (around 37-50 °C) with gentle agitation.[3]

-

Monitor the progress of the reaction by measuring the consumption of the L-enantiomer or the formation of L-phenylglycine using chiral HPLC.

-

Once the desired conversion is reached (typically close to 50%), stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed and reused.

-

The reaction mixture now contains L-phenylglycine and unreacted N-acetyl-D-phenylglycine.

-

Acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH of approximately 2. This will protonate the carboxylate group of L-phenylglycine.

-

Extract the N-acetyl-D-phenylglycine into an organic solvent (e.g., ethyl acetate). The more polar L-phenylglycine will remain in the aqueous phase.

-

Adjust the pH of the aqueous phase to the isoelectric point of L-phenylglycine (around 6.0) to precipitate the L-phenylglycine.

-

Collect the L-phenylglycine by filtration, wash with cold water, and dry.

-

Evaporate the organic solvent to recover the N-acetyl-D-phenylglycine.

Visualization of the Enzymatic Resolution Workflow

Caption: Workflow of the enzymatic resolution of this compound.

Visualization of the Penicillin G Acylase Mechanism

Caption: Simplified mechanism of Penicillin G Acylase hydrolysis.

Diastereomeric Salt Formation: An Alternative Approach

While enzymatic resolution is highly efficient, diastereomeric salt formation is a classical chemical method that can also be employed for the chiral resolution of racemic acids like N-acetyl-DL-phenylglycine.

Mechanism of Action

This method involves reacting the racemic N-acetyl-DL-phenylglycine with a single enantiomer of a chiral base. This reaction forms a pair of diastereomeric salts. Diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization.[1] Once separated, the individual diastereomeric salts can be treated with an acid to regenerate the enantiomerically pure N-acetylphenylglycine and the chiral resolving agent.

Experimental Protocol (General)

-

Dissolve racemic N-acetyl-DL-phenylglycine in a suitable solvent.

-

Add an equimolar amount of a chiral resolving agent (e.g., a chiral amine like (R)-1-phenylethylamine).

-

Allow the diastereomeric salts to form and crystallize. The less soluble diastereomer will precipitate out of the solution.

-

Separate the precipitated salt by filtration.

-

The enantiomeric purity of the precipitated salt can be enhanced by recrystallization.

-

Treat the separated diastereomeric salt with a strong acid to liberate the enantiomerically pure N-acetylphenylglycine and the chiral resolving agent. The resolving agent can often be recovered and reused.

Visualization of Diastereomeric Salt Formation

Caption: Principle of chiral resolution via diastereomeric salt formation.

Racemization of the Undesired Enantiomer

A key aspect of an economically viable chiral resolution process is the ability to racemize and recycle the undesired enantiomer. In the case of enzymatic resolution of this compound, the unreacted N-acetyl-D-phenylglycine can be racemized back to the DL-mixture and reintroduced into the resolution process.

Mechanism of Racemization

The racemization of N-acetyl-D-phenylglycine can be achieved by heating in the presence of a base or acid. The mechanism involves the deprotonation of the α-carbon, which is facilitated by the adjacent phenyl and carboxyl groups, leading to the formation of a planar enolate intermediate. Reprotonation of this achiral intermediate can occur from either face, resulting in a racemic mixture.[6]

Experimental Protocol (General)

-

Dissolve the recovered N-acetyl-D-phenylglycine in a suitable solvent.

-

Add a catalytic amount of a base (e.g., an organic base) or an acid.

-

Heat the mixture to an elevated temperature (e.g., 80-100 °C) and monitor the loss of optical activity using a polarimeter or chiral HPLC.[6]

-

Once racemization is complete, the racemic N-acetyl-DL-phenylglycine can be recovered and recycled.

Analytical Methods for Enantiomeric Excess Determination

Accurate determination of the enantiomeric excess (e.e.) is crucial for process monitoring and quality control. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and reliable method.

Chiral HPLC Protocol (General)

-

Column: A suitable chiral stationary phase column (e.g., based on cyclodextrin (B1172386) or a chiral crown ether) is selected.[7][8]

-

Mobile Phase: A mixture of an organic solvent (e.g., methanol, ethanol, or isopropanol) and a buffer is typically used. The exact composition is optimized for the specific column and analytes.

-

Detection: UV detection is commonly used, as the phenyl group in phenylglycine provides a strong chromophore.

-

Sample Preparation: Samples from the reaction mixture are appropriately diluted in the mobile phase before injection.

-

Analysis: The retention times of the D- and L-enantiomers will differ, allowing for their separation and quantification. The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: e.e. (%) = [|Area(L) - Area(D)| / (Area(L) + Area(D))] x 100

Conclusion

The chiral resolution of this compound is a well-established process, with enzymatic kinetic resolution using penicillin G acylase being the method of choice due to its high efficiency and stereoselectivity. The successful implementation of this process on an industrial scale relies on the optimization of the enzymatic reaction, efficient separation of the products, and the effective racemization and recycling of the undesired enantiomer. This technical guide provides the fundamental knowledge and experimental frameworks necessary for researchers and professionals in drug development to understand and apply these critical chiral separation technologies.

References

- 1. collab.its.virginia.edu [collab.its.virginia.edu]

- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 3. Resolution of DL-Phenylglycine by Penicillin G acylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. sciencemadness.org [sciencemadness.org]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl-DL-phenylglycine, a derivative of the non-proteinogenic amino acid phenylglycine, serves as a crucial chiral building block and intermediate in the pharmaceutical and biotechnology sectors. While its direct biological activity is not extensively documented, its primary research application lies in the stereoselective resolution of racemic mixtures, a critical step in the synthesis of enantiomerically pure compounds for drug development and other life science applications. This technical guide provides an in-depth overview of the core research applications of this compound, with a focus on its role in chiral resolution through enzymatic and chemical methods. Detailed experimental protocols, quantitative data summaries, and workflow visualizations are presented to facilitate its practical application in a research setting.

Introduction

N-acetyl-DL-phenylglycine is a derivative of phenylglycine, an amino acid with a phenyl group attached to the alpha-carbon.[1] In pharmaceutical and biochemical research, the stereochemistry of molecules is paramount, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. Consequently, the separation of racemic mixtures into their constituent enantiomers is a fundamental process in drug discovery and development.[2] this compound plays a significant role in this field, primarily as a substrate for enzymatic resolution and as a resolving agent in chemical separations.[3][4] Its stability and solubility in various solvents make it a versatile tool in the laboratory for the synthesis of peptides and other complex organic molecules.[3]

Core Research Application: Chiral Resolution

The principal application of this compound in a research context is in the separation of its D- and L-enantiomers. This is often achieved through enzymatic hydrolysis, where an enzyme selectively acts on one enantiomer, allowing for the separation of the transformed and untransformed molecules.

Enzymatic Resolution of N-Acetyl-DL-phenylglycine Esters

A well-documented method for the resolution of this compound involves the use of proteolytic enzymes, such as chymotrypsin (B1334515) or subtilisin, to selectively hydrolyze the ester of the L-enantiomer.[5] This process yields N-acetyl-L-phenylglycine and the unreacted N-acetyl-D-phenylglycine ester, which can then be separated.[5] This stereoselective enzymatic reaction is a cornerstone of its application in producing enantiomerically pure D-phenylglycine and its derivatives, which are valuable starting materials for the synthesis of semisynthetic antibiotics like those in the penicillin family.[5]

This protocol is adapted from the procedure described in U.S. Patent 4,260,684.[5]

Materials:

-

N-acetyl-DL-phenylglycine methyl ester

-

α-Chymotrypsin immobilized on a carrier resin

-

Dioxane

-

Water

-

1 N Sodium Hydroxide (NaOH)

-

Ethyl acetate

-

Sodium Carbonate (Na₂CO₃)

Procedure:

-

Prepare a solution of N-acetyl-DL-phenylglycine methyl ester in a 1:3 (v/v) mixture of dioxane and water to a concentration of 10% (w/v).[5]

-

Add the immobilized α-chymotrypsin resin to the substrate solution.[5]

-

Maintain the reaction mixture at a constant temperature of 25°C.[5]

-

Keep the pH of the reaction mixture constant at 7.8 by the controlled addition of 1 N NaOH. The consumption of NaOH is monitored to follow the progress of the reaction.[5]

-

The reaction is considered complete when the consumption of NaOH corresponds to the hydrolysis of approximately 50% of the starting ester, indicating the complete conversion of the L-enantiomer.

-

Upon completion, filter the reaction mixture to remove the immobilized enzyme resin.

-

Adjust the pH of the filtrate to 9 with solid Na₂CO₃.[5]

-

Extract the aqueous solution three times with ethyl acetate. The combined organic extracts will contain the unreacted N-acetyl-D-phenylglycine methyl ester.[5]

-

The aqueous phase will contain the sodium salt of N-acetyl-L-phenylglycine.

Quantitative Data from Enzymatic Resolution:

| Parameter | Value | Reference |

| Substrate | N-acetyl-DL-phenylglycine methyl ester | [5] |

| Enzyme | α-Chymotrypsin (immobilized) | [5] |

| Temperature | 25°C | [5] |

| pH | 7.8 | [5] |

| Reaction Time | ~17.3 hours | [5] |

| Conversion of L-enantiomer | 51.8% | [5] |

| Yield of N-acetyl-D-phenylglycine methyl ester | 99.5% of theoretical | [5] |

Chemical Resolution using N-Acetyl-D-phenylglycine as a Resolving Agent

In addition to being resolved itself, the enantiomerically pure forms of acetyl-phenylglycine can be used as resolving agents to separate other racemic compounds. For instance, N-acetyl-D-phenylglycine has been successfully employed for the chemical resolution of DL-phenylalanine methyl ester.[6] This method relies on the formation of diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.[6]

This protocol is based on the methodology reported by Wang et al. (2015).[6]

Materials:

-

DL-phenylalanine methyl ester

-

N-acetyl-D-phenylglycine

-

Solvent (e.g., water, methanol)

Procedure:

-

Prepare N-acetyl-D-phenylglycine by the acetylation of D-phenylglycine. The optimal conditions for this reaction are at -10°C for 4 hours.[6]

-

Dissolve DL-phenylalanine methyl ester and an equimolar amount of N-acetyl-D-phenylglycine in a suitable solvent (water was found to be preferable to methanol).[6]

-

Allow the diastereomeric salts to form and crystallize. The salt of N-acetyl-D-phenylglycine and L-phenylalanine methyl ester is designed to be less soluble and will precipitate out of the solution.[6]

-

Isolate the precipitated diastereomeric salt by filtration.

-

The desired D-phenylalanine methyl ester can be recovered from the mother liquor.

-

The resolving agent, N-acetyl-D-phenylglycine, can be recovered from the diastereomeric salt.[6]

Quantitative Data from Chemical Resolution:

| Parameter | Value | Reference |

| Racemic Compound | DL-phenylalanine methyl ester | [6] |

| Resolving Agent | N-acetyl-D-phenylglycine | [6] |

| Optical Purity of D-phenylalanine methyl ester | 98.1% | [6] |

| Yield of D-phenylalanine methyl ester | 81.2% | [6] |

Other Research Applications

Beyond chiral resolution, this compound and its derivatives are utilized in several other areas of research:

-

Peptide Synthesis: As a protected amino acid, it serves as a building block in the synthesis of peptides and other complex organic molecules.[3]

-

Biochemical Research: It is used in studies of amino acid metabolism and protein synthesis.[3]

-

Analytical Chemistry: It can be employed as a standard in chromatographic techniques for the accurate quantification of related compounds.[3]

Visualizations

Workflow for Enzymatic Resolution of this compound Methyl Ester

Caption: Workflow of the enzymatic resolution of N-acetyl-DL-phenylglycine methyl ester.

Conclusion

This compound is a valuable tool in the field of stereochemistry, with its primary research application being the resolution of racemic mixtures. The detailed protocols for enzymatic and chemical resolution provided in this guide, along with the summarized quantitative data, offer a practical resource for researchers in drug discovery and organic synthesis. While direct biological activities of this compound are not yet well-defined, its role as a chiral precursor is indispensable for the synthesis of enantiomerically pure molecules with significant therapeutic potential. Further research into the biological effects of this and similar acetylated amino acids may open new avenues for its application.

References

- 1. Phenylglycine - Wikipedia [en.wikipedia.org]

- 2. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. researchgate.net [researchgate.net]

- 5. US4260684A - Stereoselective resolution of phenylglycine derivatives and 4-hydroxyphenylglycine derivatives with enzyme resins - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

The Pivotal Role of Acetyl-DL-phenylglycine in Pharmaceutical Intermediates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Acetyl-DL-phenylglycine, a derivative of the non-proteinogenic amino acid DL-phenylglycine, serves as a critical starting material and key intermediate in the synthesis of a variety of pharmaceutical compounds. Its utility spans from the production of blockbuster semi-synthetic β-lactam antibiotics to the development of novel analgesic and anti-inflammatory agents. This technical guide provides an in-depth exploration of the synthesis, application, and significance of this compound in the pharmaceutical industry, complete with detailed experimental protocols, quantitative data, and visual pathways to elucidate its multifaceted role.

Chemical Profile and Synthesis

This compound, chemically known as 2-(acetylamino)-2-phenylacetic acid, is a white crystalline powder. Its structure, featuring a chiral center and an acetylated amino group, makes it a versatile building block in organic synthesis.

| Property | Value |

| CAS Number | 15962-46-6 |

| Molecular Formula | C₁₀H₁₁NO₃ |

| Molecular Weight | 193.20 g/mol |

| Melting Point | 197.5-198.5°C |

| Purity (typical) | >98% (HPLC) |

The synthesis of this compound is typically achieved through the N-acetylation of DL-phenylglycine. A general and efficient method involves the use of acetic anhydride (B1165640).

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from DL-phenylglycine.

Materials:

-

DL-phenylglycine

-

Acetic acid

-

Acetic anhydride

-

Deionized water

Procedure:

-

In a suitable reaction vessel, mix DL-phenylglycine and acetic acid at a molar ratio of 1:5.

-

Heat the mixture to 60°C with stirring for 2 hours.

-

Over a period of 3 hours, uniformly add 1.2 molar equivalents of acetic anhydride to the reaction mixture while maintaining the temperature at 60°C.

-

Continue stirring at 60°C for an additional 2 hours after the addition is complete.

-

Rapidly distill the mixture under reduced pressure until the volume of the distillate is approximately 1.1 times the initial volume of acetic acid.

-

To the residue, add deionized water (2 times the initial mass of DL-phenylglycine), stir, and cool to induce crystallization.

-

Allow the mixture to stand for 12 hours to ensure complete crystallization.

-

Separate the solid product by filtration, wash with cold deionized water, and dry under vacuum.

Expected Yield and Purity: This method can achieve a total yield of 92-98% with high purity, suitable for subsequent pharmaceutical applications.[1]

Chiral Resolution: A Gateway to Enantiomerically Pure Drugs

For many pharmaceutical applications, particularly for antibiotics, only one enantiomer of phenylglycine is active. Therefore, the resolution of the racemic this compound is a crucial step. Enzymatic resolution is a highly efficient and stereoselective method.

Experimental Protocol: Enzymatic Resolution of N-Acetyl-DL-phenylglycine Methyl Ester

Objective: To resolve N-acetyl-DL-phenylglycine methyl ester to obtain the D-enantiomer.

Materials:

-

N-acetyl-DL-phenylglycine methyl ester

-

Dioxane/water mixture (25% v/v dioxane)

-

Immobilized subtilisin resin

-

1 N NaOH solution

-

Dioxane

-

Petroleum ether

-

2 N HCl

Procedure:

-

Dissolve 15 g (72.38 mmols) of N-acetyl-DL-phenylglycine methyl ester in 150 ml of a dioxane/water mixture.

-

Add 15 g of a subtilisin/anhydride resin to the solution.

-

Maintain the pH of the mixture at 7.8 by the controlled addition of 1 N NaOH at 25°C.

-

Monitor the reaction by the consumption of NaOH. After approximately 17 hours, the consumption of NaOH should correspond to about 51.8% enzymatic resolution.[2]

-

Filter off the enzyme resin and wash it with dioxane.

-

Concentrate the combined filtrate and washings under reduced pressure.

-

Extract the residue with dioxane and filter.

-

Add petroleum ether to the dioxane solution to precipitate the N-acetyl-D-phenylglycine methyl ester.

-

Filter the precipitate and dry.

-

The aqueous phase from the initial extraction contains the sodium salt of N-acetyl-L-phenylglycine. Acidify this solution with 2 N HCl to pH 2-3 to precipitate the N-acetyl-L-phenylglycine.

-

Filter and dry the L-enantiomer.

Quantitative Data:

| Product | Yield (% of theory) | Melting Point (°C) | Specific Rotation [α]25578 |

| N-acetyl-D-phenylglycine methyl ester | 99.5% | 102-106 | -156.5° (c=1 in ethanol) |

| N-acetyl-L-phenylglycine | 98.7% | 190-192 | +196.2° (c=1 in ethanol) |

Data adapted from US Patent 4,260,684 A.[2]

Application in the Synthesis of β-Lactam Antibiotics

The D-enantiomer of phenylglycine is a crucial side-chain precursor for the semi-synthetic penicillins and cephalosporins. Acetyl-D-phenylglycine, after deacetylation, provides the necessary D-phenylglycine for these syntheses.

Ampicillin (B1664943) Synthesis

Ampicillin is synthesized by the acylation of 6-aminopenicillanic acid (6-APA) with D-phenylglycine. The enzymatic synthesis offers a greener alternative to traditional chemical methods.

Experimental Protocol: Enzymatic Synthesis of Ampicillin

Objective: To synthesize ampicillin from 6-APA and D-phenylglycine methyl ester (PGME).

Materials:

-

6-Aminopenicillanic acid (6-APA)

-

D-phenylglycine methyl ester (PGME)

-

Immobilized Penicillin G Acylase from E. coli

-

Phosphate (B84403) buffer (pH 6.5)

-

2 N HCl

Procedure:

-

Prepare a reaction mixture in a 50 ml phosphate buffer (pH 6.5) containing 100 mM 6-APA and 300 mM PGME.[3]

-

Add immobilized penicillin G acylase (15 U/100 µg) to the mixture.

-

Maintain the reaction at 35°C with stirring (200 rpm).

-

Keep the pH constant at 6.5 by the addition of 2 N HCl.

-

Monitor the reaction progress by withdrawing samples at specific time intervals and analyzing for ampicillin concentration using HPLC.

Quantitative Data: The yield and selectivity of the reaction are dependent on the molar ratio of the reactants and the reaction time. Higher molar ratios of acyl donor (PGME) to the β-lactam nucleus (6-APA) generally lead to higher selectivity.[3] In some optimized systems, conversions of 6-APA can reach up to 97%.[4]

Cephalexin (B21000) Synthesis

Cephalexin is synthesized by the acylation of 7-amino-3-deacetoxycephalosporanic acid (7-ADCA) with a D-phenylglycine derivative.

Experimental Protocol: Enzymatic Synthesis of Cephalexin

Objective: To synthesize cephalexin from 7-ADCA and D-phenylglycine methyl ester hydrochloride (PGME·HCl).

Materials:

-

7-amino-3-deacetoxycephalosporanic acid (7-ADCA)

-

D-phenylglycine methyl ester hydrochloride (PGME·HCl)

-

Immobilized Penicillin G Acylase

-

Deionized water

-

Ammonia (B1221849) solution

Procedure:

-

Suspend 7-ADCA in deionized water in a reaction vessel.

-

Separately, dissolve PGME·HCl in deionized water.

-

Add the PGME·HCl solution to the 7-ADCA suspension.

-

Adjust the pH of the mixture to a controlled range (e.g., 6.0-7.2) using an ammonia solution.

-

Add immobilized penicillin G acylase to initiate the reaction.

-

Maintain the reaction at a controlled temperature (e.g., 15-25°C) with stirring.

-

Cephalexin will precipitate from the reaction mixture upon formation.

-

Isolate the product by filtration, wash with cold water, and dry.[5]

Quantitative Data: A one-pot, two-enzyme synthesis of cephalexin starting from D-phenylglycine nitrile has been reported to achieve a 79% yield.[6]

Mechanism of Action of β-Lactam Antibiotics: A Signaling Pathway Perspective

β-lactam antibiotics, such as ampicillin and cephalexin, exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This process involves the disruption of the final step in peptidoglycan synthesis.

The bacterial cell wall is composed of a mesh-like polymer of N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) cross-linked by peptide chains. This cross-linking is catalyzed by penicillin-binding proteins (PBPs).[7] The β-lactam ring of the antibiotic mimics the D-Ala-D-Ala moiety of the peptidoglycan precursor, allowing it to bind to the active site of PBPs.[8] This binding leads to the irreversible acylation and inactivation of the PBP, thereby halting peptidoglycan synthesis. The weakened cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[7]

Role in Analgesic and Anti-inflammatory Drug Development

Derivatives of phenylglycine have shown promise as analgesic and anti-inflammatory agents. While specific examples directly utilizing this compound are less documented in readily available literature, the core phenylglycine structure is of significant interest. For instance, a series of N-(4-substituted phenyl)glycine derivatives have been synthesized and screened for anti-inflammatory activity, with some compounds showing significant inhibition of edema.[9][10] The synthesis of these compounds often involves the modification of the phenylglycine backbone to interact with biological targets involved in pain and inflammation pathways. The development of such novel compounds represents an active area of research where this compound could serve as a valuable starting material for derivatization.

Conclusion

This compound is a cornerstone intermediate in the pharmaceutical industry. Its importance is firmly established in the production of life-saving β-lactam antibiotics, where the stereochemistry of the phenylglycine moiety is paramount. The efficient synthesis and resolution of this compound are therefore critical processes that have been optimized through both chemical and enzymatic methods. Furthermore, the phenylglycine scaffold continues to be explored for the development of new therapeutic agents, highlighting the enduring value of this compound in drug discovery and development. This guide provides a foundational understanding for researchers and professionals seeking to leverage the potential of this versatile intermediate.

References

- 1. CN101723772A - Method for preparing N-acetylamino acid - Google Patents [patents.google.com]

- 2. US4260684A - Stereoselective resolution of phenylglycine derivatives and 4-hydroxyphenylglycine derivatives with enzyme resins - Google Patents [patents.google.com]

- 3. Enzymatic Synthesis of Ampicillin by Immobilized Penicillin G acylase of E.coli – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 4. Enzymatic Synthesis of Ampicillin: Nonlinear Modeling, Kinetics Estimation, and Adaptive Control - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. A two-step, one-pot enzymatic synthesis of cephalexin from D-phenylglycine nitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. news-medical.net [news-medical.net]

- 8. Penicillin-binding proteins - Wikipedia [en.wikipedia.org]

- 9. Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Acetyl-DL-Phenylglycine as a Building Block in Peptide Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the utilization of Acetyl-DL-phenylglycine as a unique building block in peptide synthesis. Due to the inherent challenges associated with the stereochemical instability of the phenylglycine moiety, this document outlines optimized experimental protocols designed to minimize racemization during solid-phase peptide synthesis (SPPS). Furthermore, it delves into the potential biological implications of incorporating N-acetylated and non-proteinogenic amino acids into peptide chains, offering insights for drug discovery and development. This guide is intended to be a practical resource, providing detailed methodologies, quantitative data, and visual representations of key processes to aid researchers in successfully employing this compound in their synthetic endeavors.

Introduction

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy in medicinal chemistry and drug discovery. These modifications can enhance peptide stability, modulate biological activity, and introduce novel functionalities.[1] this compound, a non-proteinogenic amino acid, presents both opportunities and challenges in this context. Its N-terminal acetyl group can influence protein-protein interactions, stability, and subcellular localization, while the phenylglycine residue itself, with its direct attachment of a bulky aromatic side chain to the α-carbon, imposes significant conformational constraints on the peptide backbone.[2][3]

A primary hurdle in the use of phenylglycine derivatives is their high propensity for racemization during peptide coupling reactions.[4] This guide provides detailed protocols leveraging specific coupling reagents and bases that have been demonstrated to significantly suppress this unwanted side reaction, ensuring the stereochemical integrity of the final peptide product.

Chemical and Physical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in peptide synthesis.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₁NO₃ | |

| Molecular Weight | 193.19 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Solubility | Soluble in various organic solvents | [5] |

| Chirality | Racemic mixture (DL) |

The Challenge of Racemization in Phenylglycine Incorporation

The α-proton of phenylglycine is significantly more acidic than that of most proteinogenic amino acids due to the electron-withdrawing effect of the adjacent phenyl group. This increased acidity makes the α-carbon susceptible to deprotonation under the basic conditions often employed during peptide coupling, leading to racemization. This loss of stereochemical purity can result in a mixture of diastereomeric peptides with potentially different biological activities and complicates purification and characterization.

Research has shown that the choice of coupling reagents and bases plays a critical role in mitigating racemization. The use of sterically hindered bases and highly efficient, low-racemization coupling reagents is paramount.

Quantitative Analysis of Racemization with Various Coupling Reagents

The following table summarizes the reported diastereomeric purity of a model peptide containing a phenylglycine residue when different coupling reagents and bases are used during solid-phase peptide synthesis.

| Coupling Reagent | Base | Diastereomeric Purity (%) |

| HATU | DIPEA | ~85% |

| HBTU | DIPEA | ~83% |

| PyBOP | DIPEA | ~84% |

| COMU | TMP | >98% |

| DEPBT | TMP | >98% |

Data synthesized from literature reports on model dipeptides.

As the data indicates, the combination of the uronium salt coupling reagent COMU or the phosphonium (B103445) salt coupling reagent DEPBT with the sterically hindered base 2,4,6-trimethylpyridine (B116444) (TMP) is highly effective in suppressing racemization.

Experimental Protocols

The following section provides a detailed, step-by-step protocol for the incorporation of this compound into a peptide sequence using manual solid-phase peptide synthesis (SPPS) with Fmoc chemistry. This protocol is optimized to minimize racemization.

Materials and Reagents

-

Fmoc-Rink Amide resin (or other suitable solid support)

-

This compound

-

Other Fmoc-protected amino acids

-

Coupling Reagent: COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)

-

Base: 2,4,6-Trimethylpyridine (TMP) or Diisopropylethylamine (DIPEA) for standard couplings

-

Deprotection Solution: 20% piperidine (B6355638) in N,N-dimethylformamide (DMF)

-

Solvents: DMF, Dichloromethane (DCM), Methanol (MeOH)

-

Washing Solution: DMF

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

-

Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column[6][7]

Step-by-Step Synthesis Protocol

This protocol describes a single coupling cycle for adding an amino acid to the growing peptide chain on the solid support.

-

Resin Swelling:

-

Place the desired amount of resin in a reaction vessel.

-

Add DMF to swell the resin for at least 30 minutes.

-

Drain the DMF.[8]

-

-

Fmoc Deprotection:

-

Add the 20% piperidine/DMF solution to the resin.

-

Agitate the mixture for 3 minutes.

-

Drain the solution.

-

Add a fresh portion of the deprotection solution and agitate for 10 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 times), followed by DCM (3 times), and then DMF (3 times).[8]

-

-

Amino Acid Coupling (for standard amino acids):

-

In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and a suitable coupling reagent (e.g., HCTU, 3-5 equivalents) in DMF.

-

Add DIPEA (6-10 equivalents) to the activation solution and vortex briefly.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture at room temperature for 1-2 hours.

-

Wash the resin thoroughly with DMF (5 times).

-

-

Coupling of this compound (Low-Racemization Protocol):

-

In a separate vial, dissolve this compound (3 equivalents) and COMU (3 equivalents) in DMF.

-

Add TMP (6 equivalents) to the activation solution and vortex briefly.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture at room temperature for 2-4 hours. A longer coupling time may be necessary due to the steric hindrance of both the amino acid and the base.

-

Wash the resin thoroughly with DMF (5 times).

-

-

Final Cleavage and Deprotection:

-

After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with DCM and dry it under vacuum.

-

Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

-

Purification and Characterization

-

Purification: The crude peptide should be purified by RP-HPLC using a water/acetonitrile gradient containing 0.1% TFA.[6][7] Fractions are collected and analyzed for purity.

-

Characterization: The purified peptide should be characterized by mass spectrometry to confirm the molecular weight and by NMR spectroscopy to confirm the structure.

Visualization of Workflows and Pathways

Experimental Workflow for SPPS

Caption: Solid-Phase Peptide Synthesis (SPPS) Cycle.

Logical Relationship for Minimizing Racemization

Caption: Strategy to Minimize Phenylglycine Racemization.

Biological Implications and Signaling Pathways

While specific signaling pathways directly modulated by peptides containing this compound are not yet extensively documented, the incorporation of both N-terminal acetylation and a phenylglycine residue can be expected to have significant biological consequences.

N-terminal acetylation is a common post-translational modification that can:

-

Influence Protein Stability: N-terminal acetylation can either protect proteins from degradation or mark them for ubiquitination and subsequent proteolysis via the Ac/N-end rule pathway.[2][9]

-

Mediate Protein-Protein Interactions: The acetyl group can serve as a recognition motif for other proteins, influencing the formation of protein complexes.[2]

-

Direct Subcellular Localization: Acetylation can act as a signal for targeting proteins to specific cellular compartments, such as membranes.[2][10]

Phenylglycine residues are found in a variety of bioactive natural products, including antibiotics.[3][11] Their rigid structure can:

-

Induce Specific Conformations: The steric bulk of the phenyl group restricts the conformational freedom of the peptide backbone, which can pre-organize the peptide into a bioactive conformation.

-

Enhance Binding Affinity: The defined conformation can lead to improved binding to biological targets.

The combination of these two features in this compound makes it an attractive building block for designing peptides with tailored biological activities.

General Signaling Implications of N-Acetylated Peptides

Caption: Potential Signaling Roles of N-Acetylated Peptides.

Representative Analytical Data

The following tables provide examples of the type of data obtained from the characterization of a peptide containing an N-acetylated amino acid and a phenylglycine residue.

Mass Spectrometry Data

| Peptide Sequence | Calculated Mass (Da) | Observed Mass (m/z) |

| Ac-Phe-Gly-NH₂ | 263.12 | 264.13 [M+H]⁺ |

| Ac-DL-Phg-Ala-NH₂ | 263.12 | 264.13 [M+H]⁺ |

¹H NMR Data for a Model Dipeptide (Ac-Phe-Gly-NH₂) in DMSO-d₆

| Proton | Chemical Shift (ppm) | Multiplicity |

| Acetyl CH₃ | 1.85 | s |

| Phe α-CH | 4.50 | m |

| Phe β-CH₂ | 2.95, 3.10 | m |

| Phe Aromatic | 7.20-7.35 | m |

| Gly α-CH₂ | 3.75 | d |

| Phe NH | 8.20 | d |

| Gly NH₂ | 7.10, 7.30 | s (br) |

Note: The chemical shifts for a peptide containing this compound would be similar, with the key difference being the absence of the β-protons and the direct attachment of the phenyl ring to the α-carbon, which would influence the chemical shift of the α-proton.

Conclusion

This compound is a valuable, albeit challenging, building block for peptide synthesis. The primary obstacle of racemization can be effectively overcome through the judicious selection of coupling reagents and bases, as detailed in this guide. The incorporation of this unnatural amino acid offers the potential to create novel peptides with enhanced stability and unique biological activities. The experimental protocols and data presented herein provide a solid foundation for researchers to explore the utility of this compound in their drug discovery and development programs. Further research into the specific biological targets and signaling pathways of peptides containing this moiety will undoubtedly open new avenues for therapeutic intervention.

References

- 1. researchgate.net [researchgate.net]

- 2. Spotlight on protein N-terminal acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]

- 4. New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants [mdpi.com]

- 5. The Role of N Terminal Acetylation in Protein Function and Disease - Creative Proteomics [creative-proteomics.com]

- 6. bachem.com [bachem.com]

- 7. protocols.io [protocols.io]

- 8. peptide.com [peptide.com]

- 9. N-Terminal Acetylation of Cellular Proteins Creates Specific Degradation Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. N-terminal acetylation shields proteins from degradation and promotes age-dependent motility and longevity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

The Solubility Profile of Acetyl-DL-phenylglycine in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of Acetyl-DL-phenylglycine, a key intermediate in the synthesis of various pharmaceuticals. Understanding the solubility of this compound in different organic solvents is critical for its purification, reaction optimization, and formulation development. This document presents available solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Quantitative Solubility Data

Table 1: Mole Fraction Solubility (x) of N-Acetyl-L-leucine in Various Organic Solvents at Different Temperatures (K) [1][2]

| Temperature (K) | Methanol | Ethanol | n-Propanol | 2-Propanol | 1-Butanol | Isobutanol | 2-Butanol | Methyl Acetate | Ethyl Acetate | Propyl Acetate | Acetone | Acetonitrile |

| 283.15 | 0.0458 | 0.0276 | 0.0201 | 0.0165 | 0.0153 | 0.0132 | 0.0121 | 0.0045 | 0.0032 | 0.0025 | 0.0089 | 0.0011 |

| 288.15 | 0.0521 | 0.0315 | 0.0233 | 0.0191 | 0.0178 | 0.0154 | 0.0141 | 0.0053 | 0.0038 | 0.0029 | 0.0104 | 0.0013 |

| 293.15 | 0.0591 | 0.0359 | 0.0268 | 0.0221 | 0.0206 | 0.0179 | 0.0164 | 0.0062 | 0.0045 | 0.0034 | 0.0121 | 0.0015 |

| 298.15 | 0.0668 | 0.0408 | 0.0307 | 0.0254 | 0.0238 | 0.0207 | 0.0190 | 0.0072 | 0.0053 | 0.0040 | 0.0141 | 0.0018 |

| 303.15 | 0.0753 | 0.0463 | 0.0351 | 0.0292 | 0.0274 | 0.0239 | 0.0219 | 0.0084 | 0.0062 | 0.0047 | 0.0164 | 0.0021 |

| 308.15 | 0.0847 | 0.0524 | 0.0401 | 0.0334 | 0.0315 | 0.0275 | 0.0252 | 0.0097 | 0.0072 | 0.0055 | 0.0190 | 0.0025 |

| 313.15 | 0.0950 | 0.0592 | 0.0456 | 0.0381 | 0.0361 | 0.0316 | 0.0290 | 0.0112 | 0.0084 | 0.0064 | 0.0219 | 0.0029 |

| 318.15 | 0.1064 | 0.0668 | 0.0518 | 0.0434 | 0.0412 | 0.0362 | 0.0332 | 0.0129 | 0.0097 | 0.0075 | 0.0252 | 0.0034 |

| 323.15 | 0.1189 | 0.0753 | 0.0587 | 0.0493 | 0.0469 | 0.0414 | 0.0379 | 0.0149 | 0.0112 | 0.0087 | 0.0289 | 0.0040 |

Experimental Protocol: Determination of Solubility via the Shake-Flask and Gravimetric Method

The following protocol details a robust and widely accepted method for determining the equilibrium solubility of a solid compound like this compound in an organic solvent.[3][4][5][6] This method combines the shake-flask technique to create a saturated solution with gravimetric analysis for accurate quantification.

2.1. Materials and Equipment

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker bath or incubator

-

Glass vials or flasks with airtight seals

-

Syringe filters (solvent-compatible, e.g., PTFE, 0.22 µm)

-

Syringes

-

Pre-weighed evaporation dishes or vials

-

Drying oven

-

Pipettes

2.2. Procedure

-

Preparation of Supersaturated Solution:

-

Add an excess amount of solid this compound to a pre-determined volume of the selected organic solvent in a glass vial. The presence of undissolved solid is crucial to ensure equilibrium is reached with a saturated solution.[3]

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 298.15 K).

-

Agitate the vials for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 72 hours.[3] The agitation ensures good contact between the solid and the solvent.

-

-

Phase Separation:

-

After the equilibration period, allow the vials to stand undisturbed in the thermostatic bath for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately filter the withdrawn solution through a syringe filter into a pre-weighed, clean, and dry evaporation dish. This step is critical to remove all undissolved solid particles.

-

-

Gravimetric Analysis:

-

Weigh the evaporation dish containing the filtered saturated solution to determine the mass of the solution.

-

Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The temperature should be below the melting point of this compound.

-

Continue drying until a constant weight of the residue (the dissolved this compound) is achieved.[7]

-

Record the final weight of the evaporation dish with the dry solute.

-

2.3. Data Calculation

-

Mass of the solvent: (Mass of the dish with solution) - (Mass of the dish with dry solute)

-

Mass of the dissolved solute: (Mass of the dish with dry solute) - (Mass of the empty dish)

-

Solubility ( g/100 g solvent): (Mass of the dissolved solute / Mass of the solvent) x 100

-

Mole fraction solubility (x): Moles of solute / (Moles of solute + Moles of solvent)

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

References

Stability and Storage of Acetyl-DL-phenylglycine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Acetyl-DL-phenylglycine. The information is intended to support researchers, scientists, and professionals in drug development in ensuring the integrity and reliability of this compound in their work. The guide summarizes key physical and chemical properties, outlines potential degradation pathways, and provides detailed, adaptable experimental protocols for stability assessment.

Core Properties and Storage Recommendations

This compound is a synthetic amino acid derivative that serves as a versatile building block in organic synthesis and pharmaceutical research. To maintain its purity and stability, specific storage conditions are essential.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Chemical Name | 2-(Acetylamino)-2-phenylacetic acid |

| Synonyms | Ac-DL-Phg-OH, N-Acetyl-DL-phenylglycine |

| CAS Number | 15962-46-6 |

| Molecular Formula | C₁₀H₁₁NO₃ |

| Molecular Weight | 193.20 g/mol |

| Appearance | White to off-white powder |

| Melting Point | Approximately 197-198.5 °C |

| Purity | Typically ≥98% (by HPLC) |

Table 2: Recommended Storage Conditions

| Condition | Recommendation | Rationale |

| Temperature | 0°C to 8°C | To minimize thermal degradation and preserve chemical integrity. |

| Atmosphere | Store in a well-sealed container. | To protect from moisture and atmospheric contaminants. |

| Light | Store in a light-resistant container. | Although specific photostability data is limited, protection from light is a general best practice for complex organic molecules to prevent photodegradation. |

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation can be inferred from the chemical structure and data on similar N-acetylated amino acids. The primary routes of degradation are likely to be hydrolysis and decarboxylation, particularly under stress conditions.

-

Hydrolytic Degradation : The amide and acetyl groups are susceptible to hydrolysis, especially under acidic or basic conditions. This can lead to the formation of DL-phenylglycine and acetic acid, or acetate.

-

Oxidative Degradation : While the phenyl ring offers some stability, oxidative conditions could potentially lead to hydroxylation of the aromatic ring or other oxidative cleavage products.

-

Thermal Degradation : At elevated temperatures, decarboxylation (loss of CO₂) is a common degradation pathway for amino acids.[1]

-

Photodegradation : Phenylglycine and its derivatives have been shown to undergo photofragmentation upon UV irradiation, leading to decarboxylation or decarbonylation.[2]

Below is a diagram illustrating a plausible hydrolytic degradation pathway for this compound.

Experimental Protocols for Stability Assessment

To ensure the stability of this compound for research and development purposes, a comprehensive stability testing program should be implemented. This typically involves forced degradation studies and the development of a stability-indicating analytical method.

Forced Degradation Studies

Forced degradation studies are designed to intentionally degrade the compound to identify potential degradation products and validate the stability-indicating power of the analytical method.[3]

Objective : To assess the stability of this compound under various stress conditions.

Materials :

-

This compound

-

Hydrochloric acid (HCl), 0.1 M and 1 M

-

Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M

-

Hydrogen peroxide (H₂O₂), 3% and 30%

-

High-purity water

-

Calibrated oven

-

Photostability chamber with UV and visible light sources

-

pH meter

-

Appropriate analytical instrumentation (e.g., HPLC-UV/MS)

Procedure :

-

Sample Preparation : Prepare stock solutions of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Hydrolytic Stress :

-

Acidic Hydrolysis : Mix the stock solution with an equal volume of 0.1 M HCl and 1 M HCl. Store the solutions at room temperature and 60°C for a defined period (e.g., up to 72 hours), taking samples at various time points. Neutralize the samples before analysis.

-

Basic Hydrolysis : Mix the stock solution with an equal volume of 0.1 M NaOH and 1 M NaOH. Store under the same conditions as acidic hydrolysis and neutralize before analysis.

-

Neutral Hydrolysis : Mix the stock solution with high-purity water and store under the same temperature conditions.

-

-